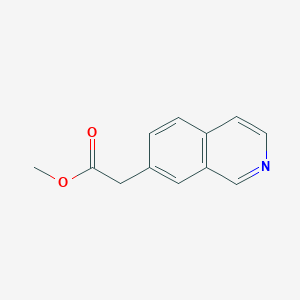

Methyl 2-(isoquinolin-7-yl)acetate

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Biology and Material Science

Isoquinoline derivatives are of paramount importance in chemical biology, largely due to their diverse pharmacological activities. rsc.org The isoquinoline core is present in numerous natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov This has made them a focal point in drug discovery and development.

In the realm of material science, isoquinoline-based compounds are emerging as promising candidates for advanced materials. rsc.org Their aromatic and electron-rich nature makes them suitable for applications in organic light-emitting diodes (OLEDs), where they can function as emitters or charge transport materials. amazonaws.com Furthermore, their ability to coordinate with metal ions has led to their use as ligands in the formation of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and sensing. rsc.org

Historical Context of Isoquinoline Derivatives in Synthetic and Medicinal Chemistry Research

The journey of isoquinoline in science began in 1885 with its first isolation from coal tar. However, its significance soared with the discovery of its presence in a plethora of naturally occurring alkaloids, many of which have been used in traditional medicine for centuries. The development of synthetic methodologies to construct the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, has been a pivotal aspect of synthetic and medicinal chemistry research. These classic reactions paved the way for the creation of a vast library of isoquinoline derivatives, enabling extensive structure-activity relationship (SAR) studies and the optimization of their therapeutic properties.

Rationale for Investigating Methyl 2-(isoquinolin-7-yl)acetate

The specific compound, this compound, presents a compelling case for focused investigation due to the unique combination of the isoquinoline core and the methyl acetate (B1210297) side chain.

The isoquinoline-acetate structural motif, while not as extensively studied as other substituted isoquinolines, has appeared in the scientific literature, often as an intermediate in the synthesis of more complex molecules or as a target for biological evaluation. For instance, derivatives of isoquinoline-carboxylic acids and their esters have been explored for their potential as kinase inhibitors and in other therapeutic areas. bldpharm.com The ester functionality of the acetate group provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

No specific experimental data for this compound was found in the public domain. The following table presents representative data for a closely related compound, Methyl 2-(quinolin-2-yl)acetate, to illustrate the expected spectroscopic features.

| Property | Value |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| 13C NMR (CDCl3, 75 MHz) | δ (ppm) 168.2, 167.4, 148.7, 135.6, 134.7, 129.1, 128.9, 127.6, 126.9, 126.0, 118.6, 115.1, 59.0, 58.1, 52.5, 42.1, 26.0 |

| 1H NMR (CDCl3, 300 MHz) | δ (ppm) 7.30-7.10(m, 6 H), 7.03(d, J = 8.1 Hz, 2H), 6.80(t, J = 7.3 Hz, 1H), 5.76(d, J = 9.4 Hz, 1H), 4.00(d, J = 9.4 Hz, 1H), 3.78-3.66(m, 5H), 3.58(s, 3H), 3.15-3.03(m, 1H), 2.85(dt, J = 16.5, 5.2 Hz, 1H) |

Data sourced from publicly available information for a related compound. nih.gov

The unique substitution pattern of this compound opens up several avenues for novel research. In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, leveraging the established role of the isoquinoline scaffold in this area. rsc.org The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.

In material science, the isoquinoline-7-yl moiety offers a different electronic and steric profile compared to more commonly studied substituted isoquinolines. This could lead to the development of new organic electronic materials with tailored properties. The compound could be explored as a building block for novel polymers or as a ligand for new MOFs with unique host-guest properties. The ester group also provides a potential site for polymerization or grafting onto surfaces to create functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 2-isoquinolin-7-ylacetate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-10-4-5-13-8-11(10)6-9/h2-6,8H,7H2,1H3 |

InChI Key |

PJTCCOIPBKRXNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Isoquinolin 7 Yl Acetate and Its Analogs

Retrosynthetic Analysis of the Methyl 2-(isoquinolin-7-yl)acetate Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the primary disconnection strategies focus on the C-C bond linking the acetate (B1210297) group to the isoquinoline (B145761) ring and the various bonds within the heterocyclic core itself.

A primary disconnection (Disconnect 1, Figure 1) severs the C7-Cα bond. This approach suggests a coupling reaction between a 7-functionalized isoquinoline (e.g., a 7-halo or 7-triflate isoquinoline) and a suitable two-carbon synthon, such as methyl acetate enolate or a related nucleophile. This strategy is advantageous as it allows for the late-stage introduction of the side chain onto a pre-formed isoquinoline core.

A deeper retrosynthetic analysis involves breaking down the isoquinoline ring. The most common strategies align with the classical named reactions for isoquinoline synthesis. For instance, a Bischler-Napieralski or Pictet-Spengler approach would involve disconnecting the N1-C8a and C4a-C5 bonds, tracing the molecule back to a substituted β-phenylethylamine derivative. A Pomeranz-Fritsch strategy would disconnect the N2-C3 and C4-C4a bonds, leading back to a substituted benzaldehyde (B42025) and an aminoacetal. Transition metal-catalyzed routes offer alternative disconnections, often forming the N1-C8a and C3-C4 bonds in a convergent manner from an ortho-functionalized benzaldehyde or benzylamine (B48309).

These disconnections form the basis for the synthetic routes discussed in the subsequent sections, each offering unique advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Classical and Contemporary Synthetic Routes to the Isoquinoline Core

The synthesis of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several robust methods developed over more than a century. These methods, along with their modern adaptations, provide the essential toolkit for constructing the scaffold of this compound.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent under acidic conditions. nrochemistry.comslideshare.net

Mechanism and Reagents: The reaction typically proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. nrochemistry.comslideshare.net Common condensing agents include:

Phosphorus pentoxide (P₂O₅)

Phosphorus oxychloride (POCl₃) organic-chemistry.org

Triflic anhydride (B1165640) (Tf₂O) nrochemistry.com

Polyphosphoric acid (PPA)

The choice of reagent can be critical. For instance, using PCl₅ in a nitrile solvent can prevent the retro-Ritter reaction, a common side reaction. acs.org The reaction is generally most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

Variants: Modern variants focus on milder reaction conditions and expanding the substrate scope. For example, using triphenyl phosphite-bromine has been shown to facilitate the cyclization under very mild conditions. organic-chemistry.org Microwave-assisted protocols have also been developed to accelerate the reaction. One-pot procedures combining the cyclization with subsequent N/C-alkylation sequences have been employed to build more complex isoquinoline alkaloids. acs.orgnih.gov

Pictet-Spengler Reaction and Stereoselective Approaches

First reported in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. numberanalytics.comname-reaction.com The resulting THIQ can be oxidized to the fully aromatic isoquinoline.

Mechanism and Conditions: The reaction begins with the formation of a Schiff base (or imine) from the amine and carbonyl compound. Subsequent protonation activates the imine for an intramolecular electrophilic attack on the aromatic ring, leading to a spirocyclic intermediate that rearomatizes to form the THIQ product. name-reaction.com A variety of protic and Lewis acids can catalyze the reaction, including HCl, trifluoroacetic acid (TFA), and scandium triflate. numberanalytics.com

Stereoselective Approaches: Achieving stereoselectivity is crucial when synthesizing chiral isoquinoline alkaloids. numberanalytics.com This can be accomplished through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the cyclization.

Chiral Carbonyls: Condensation with a chiral aldehyde or ketone can introduce stereocenters. nih.gov

Chiral Catalysts: The use of chiral Brønsted acids or other catalysts can induce enantioselectivity, providing a highly efficient route to optically active products. nih.gov

Recent advances have focused on developing highly enantioselective Pictet-Spengler reactions, including those promoted by carbohydrate-based catalysts for specific biomolecule modifications. nih.gov

Pomeranz-Fritsch Cyclization and its Modern Adaptations

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline skeleton via the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing a benzaldehyde with a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org

Mechanism and Scope: The classical procedure involves treating the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, to promote cyclization and subsequent elimination of two molecules of alcohol to yield the aromatic isoquinoline. wikipedia.orgorganicreactions.org This method allows for substitution patterns that can be difficult to achieve with other syntheses. organicreactions.org

Modern Adaptations: The original conditions are often harsh, leading to low yields for certain substrates. Several modifications have been developed to address these limitations:

Schlittler-Müller Modification: This variant condenses a substituted benzylamine with glyoxal (B1671930) hemiacetal, providing access to C1-substituted isoquinolines. thermofisher.com

Bobbitt Modification: In this approach, the intermediate Schiff base is first reduced to the corresponding amine, which then undergoes acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.com

Mild Catalytic Systems: A significant modern adaptation involves using trimethylsilyltriflate (TMSOTf) and an amine base. These milder conditions activate the required dimethylacetals for cyclization, expanding the scope to include the synthesis of reactive 1,2-dihydroisoquinolines, which are valuable synthetic intermediates. nih.gov Other modifications include the use of N-tosyl derivatives, which can be cyclized in dilute mineral acid. rsc.org

Palladium-Catalyzed Cycloaddition and Other Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering highly regioselective and convergent pathways to isoquinolines under mild conditions.

Palladium-Catalyzed α-Arylation/Cyclization: A powerful and versatile strategy involves the palladium-catalyzed α-arylation of a ketone enolate with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde). rsc.orgnih.gov The resulting 1,5-dicarbonyl equivalent is then cyclized with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) to furnish the isoquinoline ring. This method is highly modular, allowing for the combination of readily available precursors to create a wide array of polysubstituted isoquinolines, including those with electron-deficient skeletons that are challenging to access via classical methods. rsc.orgnih.gov

Other Metal-Catalyzed Syntheses:

Tandem Reactions: Palladium catalysts enable one-pot tandem reactions, such as the coupling of o-iodobenzaldehyde imines with terminal alkynes, followed by a copper-catalyzed cyclization to give isoquinolines in excellent yields. organic-chemistry.org Another approach involves a Pd(II)-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate to produce 3-methylisoquinolines. acs.org

Rhodium and Ruthenium Catalysis: Rh(III) and Ru(II) catalysts have been used to synthesize isoquinolines via C-H bond activation. For example, the reaction of aromatic ketoximes with internal alkynes in the presence of a rhodium catalyst provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

The table below summarizes and compares these prominent synthetic strategies for the isoquinoline core.

| Method | Key Precursors | Key Reagents/Catalysts | Primary Product | Key Features |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅, Tf₂O nrochemistry.com | 3,4-Dihydroisoquinoline | Good for electron-rich systems; subsequent oxidation needed. nrochemistry.com |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (HCl, TFA) numberanalytics.com | Tetrahydroisoquinoline | Forms C-C and C-N bonds; amenable to stereoselective control. numberanalytics.comnih.gov |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | H₂SO₄, TMSOTf wikipedia.orgnih.gov | Isoquinoline | Direct aromatization; modern variants offer milder conditions. nih.gov |

| Pd-Catalyzed Arylation | o-Halobenzaldehyde, Ketone | Pd catalyst, Ligand, Base rsc.orgnih.gov | Substituted Isoquinoline | Highly convergent and regioselective; broad substrate scope. nih.gov |

Photoredox and Electrochemical Catalysis in Isoquinoline Synthesis

In recent years, photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, offering green and mild alternatives for generating reactive intermediates.

Visible-Light-Mediated Reactions: Photoredox catalysis, often employing iridium or ruthenium complexes or organic dyes, can facilitate radical-based transformations under visible light irradiation. These methods have been applied to the functionalization of the isoquinoline ring, for instance, in Minisci-type reactions to introduce alkyl groups. nih.govresearchgate.net A notable strategy involves the photocatalytic generation of acyl radicals from 4-acyl-1,4-dihydropyridines, which add to quinolines and isoquinolines to yield hydroxyalkylated products, diverging from the classical oxidative Minisci pathway. nih.govresearchgate.net

Synthesis of the Core: Beyond functionalization, photoredox catalysis can be used to construct the isoquinoline core itself. For example, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for the synthesis of isoquinoline-1,3-diones from readily prepared starting materials using metal-free naphthalimide-based organic photocatalysts. acs.org These methods highlight a shift towards more sustainable and atom-economical synthetic processes in modern heterocyclic chemistry. researchgate.net

Introduction of the 7-Acetate Side Chain

The synthesis of this compound hinges on the effective and regioselective introduction of the acetate side chain onto the C-7 position of the isoquinoline core. This can be approached by either forming the ether linkage with a pre-functionalized isoquinoline or by building the side chain on a 7-substituted isoquinoline precursor.

Esterification Strategies and Optimization

A primary route to forming the 7-acetate side chain involves the esterification of a suitable precursor. The most direct method is the Williamson ether synthesis, a classic and reliable SN2 reaction. masterorganicchemistry.comlibretexts.orgyoutube.com This strategy typically begins with 7-hydroxyisoquinoline (B188741) as the key starting material.

The reaction proceeds by deprotonating the hydroxyl group of 7-hydroxyisoquinoline to form a more nucleophilic alkoxide. This is followed by the reaction of the resulting isoquinolin-7-olate with an appropriate methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate.

Reaction Scheme:

Step 1 (Deprotonation): 7-hydroxyisoquinoline is treated with a suitable base to form the sodium or potassium isoquinolin-7-olate.

Step 2 (SN2 Attack): The alkoxide attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide ion to form the desired ether linkage.

Optimization of this synthesis involves careful selection of the base and solvent. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common choice as it forms the alkoxide and hydrogen gas, which is non-reactive and easily removed from the system. youtube.com Alternatively, bases like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), which can facilitate the SN2 reaction. researchgate.net

Since the Williamson ether synthesis is an SN2 reaction, it is most efficient with primary alkyl halides like methyl bromoacetate. masterorganicchemistry.comtaylorandfrancis.com The choice of solvent is also critical; polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are typically employed to solvate the cation of the base while leaving the alkoxide nucleophile highly reactive. libretexts.org

Table 1: Key Parameters for Williamson Ether Synthesis of this compound

| Parameter | Options | Rationale |

| Isoquinoline Precursor | 7-Hydroxyisoquinoline thermofisher.com | Readily available starting material with a nucleophilic hydroxyl group. |

| Ester Precursor | Methyl bromoacetate, Methyl chloroacetate | Primary alkyl halides are ideal for SN2 reactions, minimizing elimination. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | NaH provides irreversible deprotonation; K₂CO₃ is a milder, easier-to-handle alternative. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions. |

Regioselective Functionalization at the C-7 Position of Isoquinoline

One prominent strategy is the Heck reaction , which couples an aryl halide with an alkene. wikipedia.org In this context, 7-haloisoquinoline can be reacted with methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base. organic-chemistry.orgresearchgate.net This forms methyl (E)-3-(isoquinolin-7-yl)acrylate. Subsequent reduction of the double bond, for instance through catalytic hydrogenation, yields the target compound, this compound.

Heck Reaction and Reduction Pathway:

Heck Coupling: 7-Iodoisoquinoline + Methyl Acrylate → Methyl (E)-3-(isoquinolin-7-yl)acrylate

Catalyst: Pd(OAc)₂

Ligand: PPh₃

Base: Et₃N

Reduction: Methyl (E)-3-(isoquinolin-7-yl)acrylate + H₂ → this compound

Catalyst: Pd/C

Another powerful method is the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org A 7-haloisoquinoline could be coupled with a protected alkyne like trimethylsilylacetylene. wikipedia.org Following deprotection, the resulting 7-ethynylisoquinoline (B1455042) can undergo hydration (e.g., via mercury-catalyzed reaction or oxymercuration-demercuration) to form 1-(isoquinolin-7-yl)ethan-1-one. Subsequent oxidation and esterification steps would be required to form the final product, making this a more lengthy but viable route for certain analogs. Recent advances have also focused on copper-free and ligand-free Sonogashira conditions to simplify the reaction and purification process. researchgate.net

Direct C-H activation at the C-7 position is an emerging and highly atom-economical strategy, although achieving high regioselectivity can be challenging. mdpi.comnih.gov Research into directing groups or specific catalysts that favor C-7 functionalization of the isoquinoline ring could provide a more direct route in the future. nih.gov

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, a diverse library of analogs must be synthesized. This involves systematic modifications to the three main components of the molecule: the isoquinoline ring, the ester moiety, and the acetate side chain.

Modifications on the Isoquinoline Ring System

Varying the substitution pattern on the isoquinoline core is a fundamental strategy for probing interactions with biological targets. Functional groups can be introduced at various positions on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system. Starting from appropriately substituted precursors or by late-stage functionalization, a wide array of analogs can be generated.

Table 2: Synthetic Strategies for Isoquinoline Ring Modification

| Position(s) | Modification | Synthetic Method | Example Precursor |

| C1 | Alkyl, Aryl | Nucleophilic addition to isoquinolinium salts | Isoquinoline |

| C4 | Halogenation | Electrophilic aromatic substitution | 3-Aminoisoquinoline |

| C5, C6, C8 | Various | Synthesis from substituted phenylalanines (Pictet-Spengler) or benzaldehydes (Pomeranz–Fritsch) | Substituted Phenylalanine |

| C6, C7 | Aryl, Heteroaryl | Suzuki Coupling | 6-Iodo- or 7-Iodo-isoquinoline |

| C7 | Alkyne | Sonogashira Coupling nih.gov | 7-Iodoisoquinoline |

For example, Suzuki or Stille cross-coupling reactions on a 7-haloisoquinoline precursor can introduce a variety of aryl, heteroaryl, or alkyl groups at this position before the introduction of the acetate side chain at a different position. Conversely, if starting with a pre-formed this compound that also contains a halogen at another position (e.g., C1-chloro or C4-bromo), that position can be functionalized in a late-stage modification step.

Variations in the Ester Moiety

The methyl ester group is a common starting point for SAR studies due to its simple structure. Its role can be investigated by modifying its size, electronics, and hydrogen bonding capability.

Alkyl Chain Variation: The methyl group can be readily replaced by other alkyl groups (ethyl, propyl, isopropyl, etc.) through transesterification . This involves reacting this compound with a different alcohol (e.g., ethanol (B145695), propanol) under acidic or basic catalysis. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, followed by re-esterification with the desired alcohol.

Bioisosteric Replacement: In drug design, esters are often replaced with more metabolically stable or differently interacting functional groups known as bioisosteres. nih.govprinceton.edu The success of a particular bioisostere is highly dependent on the specific biological target. nih.gov

Table 3: Potential Bioisosteric Replacements for the Ester Moiety

| Bioisostere | Rationale | Synthetic Precursor |

| Amides (primary, secondary, tertiary) | Introduces hydrogen bond donor/acceptor capabilities; often more stable than esters. drughunter.com | 2-(Isoquinolin-7-yl)acetic acid (via amidation) |

| 1,2,4-Oxadiazole | Mimics the electronic properties and geometry of the ester group. nih.gov | 2-(Isoquinolin-7-yl)acetic acid |

| Tetrazole | Acts as a non-classical, more acidic bioisostere of a carboxylic acid (after hydrolysis). drughunter.com | 2-(Isoquinolin-7-yl)acetonitrile |

| Carboxylic Acid | Introduces an acidic center for ionic interactions. | This compound (via hydrolysis) |

The synthesis of these analogs typically starts from 2-(isoquinolin-7-yl)acetic acid, which can be obtained by saponification (base-promoted hydrolysis) of the parent methyl ester. The resulting carboxylic acid is a versatile intermediate that can be converted into amides (using coupling agents like HATU or EDC) or used in multi-step syntheses to form heterocyclic bioisosteres.

Substitution Pattern Exploration on the Acetate Side Chain

Modifying the methylene (B1212753) (-CH₂-) bridge of the acetate side chain allows for the exploration of steric and conformational effects. The introduction of substituents at this alpha-carbon can significantly impact the molecule's orientation and properties.

The most common method for this modification is the α-alkylation of the ester enolate . youtube.comyoutube.com This involves treating this compound with a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the archetypal base for this transformation. youtube.com The base selectively removes a proton from the α-carbon, forming a nucleophilic enolate. This enolate can then be trapped with an electrophile, typically an alkyl halide (e.g., methyl iodide, ethyl bromide), to install a substituent.

Reaction Scheme for α-Alkylation:

Enolate Formation: this compound + LDA (in THF, -78 °C) → Lithium enolate

Alkylation (SN2): Lithium enolate + R-X → Methyl 2-(isoquinolin-7-yl)-2-R-acetate + LiX

This method allows for the synthesis of analogs like Methyl 2-(isoquinolin-7-yl)propanoate (R=CH₃) or Methyl 2-(isoquinolin-7-yl)butanoate (R=CH₂CH₃). SAR studies on related arylpropionic acids have shown that such substitutions can block metabolic oxidation at the benzylic position, thereby improving pharmacokinetic profiles. nih.gov It is also possible to synthesize α,α-disubstituted analogs by repeating the deprotonation and alkylation sequence. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and enhancing atom economy. While specific research on the green synthesis of this compound is not extensively documented, the principles can be applied by examining advanced methodologies for the construction of the core isoquinoline scaffold and the installation of the acetate side chain.

Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, often involve harsh conditions, stoichiometric reagents, and the generation of significant waste streams. niscpr.res.innih.gov In contrast, modern synthetic chemistry offers several avenues for a greener synthesis of isoquinoline derivatives, which are directly applicable to the production of this compound.

Atom Economy and Catalysis

A primary goal of green chemistry is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.govrsc.org Catalytic reactions are fundamental to achieving this goal. The use of transition-metal catalysts, including palladium (Pd), ruthenium (Ru), nickel (Ni), and cobalt (Co), enables highly efficient and selective C-H activation and annulation reactions for isoquinoline synthesis. niscpr.res.inorganic-chemistry.orgresearchgate.net These methods avoid the need for pre-functionalized starting materials, such as ortho-halogenated benzaldehydes, thereby reducing steps and waste. niscpr.res.in For instance, a rhodium(III)-catalyzed C-H bond activation allows for the one-pot synthesis of isoquinolines from in-situ generated oximes and internal alkynes, representing a highly atom-economical approach. organic-chemistry.org

Another strategy is the use of catalyst-free methods when possible. For example, a transition-metal-free reaction between 2-(formylphenyl)acrylates and phenacyl azides has been developed for synthesizing 3-keto-isoquinolines, showcasing a more sustainable pathway. organic-chemistry.org

Safer Solvents and Reaction Conditions

The choice of solvent is a major contributor to the environmental footprint of a synthetic process, often accounting for a large percentage of the total mass and life-cycle impacts. skpharmteco.com Green chemistry encourages the use of safer, non-toxic, and biodegradable solvents, or eliminating them altogether. skpharmteco.comtandfonline.com

Recent advancements in isoquinoline synthesis have demonstrated the viability of various green solvent systems:

Polyethylene Glycol (PEG): PEG-400 has been used as a biodegradable and recyclable solvent for the ruthenium(II)-catalyzed synthesis of isoquinolines, which also features a simple extraction procedure for product isolation. niscpr.res.in

Deep Eutectic Solvents (DES): DES are promising green alternatives due to their low cost, biodegradability, and ease of recovery and reuse. They have been successfully employed in N-alkylation/acylation reactions for producing complex isoquinoline derivatives. researchgate.net

Solvent-Free and Aqueous Conditions: Performing reactions without a solvent or in water are ideal green approaches. tandfonline.com Three-component reactions to form isoquinazoline derivatives have been achieved under solvent-free conditions at room temperature. tandfonline.com Similarly, ionic liquids and solvent-free techniques like grinding or microwave irradiation have been used for the structural modification of isoquinoline alkaloids. rsc.orgnih.gov

The following table summarizes a hypothetical comparison between a traditional and a green synthetic approach for an isoquinoline core, illustrating the potential improvements.

| Parameter | Traditional Method (e.g., Bischler-Napieralski) | Green Catalytic Method |

| Catalyst | Stoichiometric acid (e.g., PCl₅, POCl₃) | Catalytic amounts of transition metal (e.g., Ru, Rh, Pd) |

| Solvent | High-boiling, hazardous solvents (e.g., Toluene, Xylene) | Biodegradable solvents (PEG), DES, ethanol, or solvent-free |

| Temperature | High temperatures, often >100°C | Milder conditions, sometimes room temperature |

| Atom Economy | Low (formation of stoichiometric inorganic waste) | High (C-H activation, addition reactions) nih.govjk-sci.com |

| Workup | Complex, aqueous quench and extraction | Simpler extraction or direct filtration of catalyst niscpr.res.in |

| Waste Generation | Significant, including hazardous solvent and reagent byproducts | Minimized, with potential for catalyst and solvent recycling skpharmteco.comresearchgate.net |

Energy Efficiency and Process Simplification

Minimizing energy consumption is another core principle of green chemistry. researchgate.net This can be achieved by designing syntheses that operate at ambient temperature and pressure. Furthermore, alternative energy sources like microwave irradiation or ultrasonication can significantly reduce reaction times and energy input compared to conventional heating. rsc.orgnih.gov

By integrating these green chemistry principles—utilizing advanced catalytic systems, employing safer solvents, improving energy efficiency, and simplifying processes—the synthesis of this compound can be made significantly more sustainable and environmentally benign.

Sophisticated Structural Characterization and Spectroscopic Research

Elucidation of Molecular Conformation and Stereochemistry

The molecular conformation of Methyl 2-(isoquinolin-7-yl)acetate describes the spatial arrangement of its atoms, which is dictated by the rotation around its single bonds. The key rotatable bonds are between the isoquinoline (B145761) ring and the methylene (B1212753) group (C7-CH2) and between the methylene group and the carbonyl carbon (CH2-C=O). The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions.

Given the planarity of the isoquinoline ring system, the acetate (B1210297) substituent is expected to orient itself to reduce steric clash with the adjacent hydrogen atom on the ring. Computational modeling, such as Density Functional Theory (DFT), would be instrumental in predicting the lowest energy conformers and the rotational energy barriers between them. As this molecule is achiral, it does not possess stereoisomers (enantiomers or diastereomers).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a cornerstone for structural elucidation in solution. For this compound, standard ¹H and ¹³C NMR spectra would confirm the basic connectivity of atoms.

Advanced NMR techniques would be required to probe its dynamic behavior:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are close to each other, providing crucial data to determine the preferred solution-state conformation. For instance, NOE correlations between the methylene protons of the acetate group and the protons on the isoquinoline ring would define the substituent's orientation.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study the dynamics of conformational changes. If there are multiple conformers in equilibrium, changes in temperature can shift this equilibrium or affect the rate of interconversion. If the energy barrier to rotation around the C7-CH2 bond is high enough, one might observe separate signals for different conformers at low temperatures, which coalesce into averaged signals as the temperature increases. This coalescence point can be used to calculate the energy barrier (ΔG‡) of the rotational process.

While specific data for the target molecule is unavailable, studies on similarly substituted aromatic systems often reveal such dynamic processes, highlighting the power of NMR in understanding molecular flexibility in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds.

For this compound, key expected vibrational frequencies would include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group. The exact position can be influenced by conjugation and intermolecular interactions.

C-O Stretch: Bands corresponding to the stretching of the ester C-O bonds would appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region would be characteristic of the isoquinoline ring system.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ range.

In the solid state, if the crystal packing allows for close contacts between the carbonyl oxygen and hydrogen atoms on adjacent molecules, this could be considered a weak C-H···O hydrogen bond. Such interactions would cause a slight red-shift (shift to lower frequency) of the C=O stretching band compared to its position in a non-polar solvent. FT-IR is a sensitive tool for detecting these subtle shifts indicative of intermolecular hydrogen bonding.

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 | FT-IR (Strong) |

| Ester (C-O) | Stretching | 1000 - 1300 | FT-IR (Moderate) |

| Aromatic Ring | C=C / C=N Stretching | 1450 - 1650 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass with extremely high accuracy (typically to four or more decimal places).

For this compound, with a molecular formula of C₁₂H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, for instance via Electrospray Ionization (ESI), would aim to match this theoretical value. For example, the protonated molecule [M+H]⁺ would be observed. The close agreement between the measured mass and the calculated mass provides definitive confirmation of the molecular formula.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₁₂H₁₁NO₂ | [M+H]⁺ | 202.0863 |

An experimental result of, for instance, m/z = 202.0861 for the [M+H]⁺ ion would be considered excellent confirmation of the C₁₂H₁₁NO₂ formula.

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. massbank.eu It provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation as it exists in the crystal lattice.

Although a crystal structure for this compound is not available, a hypothetical study would yield a wealth of information. The planar isoquinoline ring would serve as a rigid core, while the acetate side chain's conformation, defined by the C7-C8-C10-O2 torsion angle (hypothetical numbering), would be precisely determined.

SCXRD reveals how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. This packing is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor at the nitrogen atom of the isoquinoline ring and the two oxygen atoms of the ester group.

In the absence of strong donors, the crystal packing would be dominated by weaker interactions, such as:

Weak C-H···O and C-H···N Hydrogen Bonds: Aromatic and aliphatic C-H groups can act as weak donors to the ester oxygens or the ring nitrogen of neighboring molecules.

π-π Stacking: The planar isoquinoline rings could stack on top of each other in an offset fashion to maximize attractive π-π interactions.

These interactions would combine to form a complex three-dimensional supramolecular architecture.

To visualize and quantify the various intermolecular contacts that stabilize the crystal lattice, Hirshfeld surface analysis is employed. mdpi.com This technique maps the different close contacts onto a 3D surface around the molecule.

A Hirshfeld analysis for a hypothetical crystal structure of this compound would likely reveal the following:

H···H Contacts: Typically, these are the most abundant contacts, representing van der Waals forces. They would likely account for the largest percentage of the surface area.

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms on adjacent molecules and are significant in the packing of aromatic systems.

O···H/H···O Contacts: These would visually and quantitatively represent the C-H···O hydrogen bonds, appearing as distinct red spots on the d_norm map of the Hirshfeld surface.

N···H/H···N Contacts: These would highlight any C-H···N interactions.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic Aromatic Substitution: The isoquinoline ring is generally considered to be deactivated towards electrophilic substitution compared to naphthalene, particularly in the pyridine (B92270) ring, due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack preferentially occurs on the benzenoid ring at positions C-5 and C-8, which are para and ortho to the fused pyridine ring, respectively. The presence of the acetate (B1210297) group at the C-7 position, which is mildly deactivating, is expected to further influence this selectivity. For instance, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. In the case of Methyl 2-(isoquinolin-7-yl)acetate, the directing effects would likely favor substitution at the C-5 and C-8 positions.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and thus activated towards nucleophilic attack, especially at the C-1 position. The Chichibabin reaction, for example, involves the amination of the C-1 position of isoquinoline using sodium amide. The presence of the C-7 acetate group is not expected to significantly hinder this type of reactivity on the separate pyridine ring.

A summary of expected substitution patterns is presented below:

| Reaction Type | Reagent Example | Preferred Position(s) of Attack | Product Type |

| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | C-5, C-8 | Nitro-substituted derivative |

| Electrophilic Substitution | Br₂/FeBr₃ (Bromination) | C-5, C-8 | Bromo-substituted derivative |

| Nucleophilic Substitution | NaNH₂ (Chichibabin) | C-1 | 1-Amino-substituted derivative |

| Nucleophilic Substitution | Organolithium reagents (e.g., BuLi) | C-1 | 1-Alkyl/Aryl-substituted derivative |

Hydrolysis and Transesterification Pathways of the Acetate Moiety

The methyl acetate group at the C-7 position is a key reactive site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(isoquinolin-7-yl)acetic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of methanol. This process is reversible.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. This reaction is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 2-(isoquinolin-7-yl)acetate. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the isoquinoline nucleus and the acetate side chain, although the former is more commonly involved in redox transformations.

Reduction:

The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the pyridine ring selectively to give the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. More forcing conditions can lead to the reduction of both rings.

The ester group can be reduced to the primary alcohol, 2-(isoquinolin-7-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Oxidation:

The isoquinoline ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to ring cleavage.

The methylene (B1212753) bridge of the acetate group can potentially be oxidized under specific conditions, although this is less common.

Ligand Complexation Studies

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Isoquinoline and its derivatives are known to act as N-donor ligands in coordination chemistry, forming complexes with a variety of transition metals. This compound can therefore function as a monodentate ligand through its isoquinoline nitrogen.

While specific complexation studies for this compound are not widely documented, its behavior can be inferred from related isoquinoline derivatives. The formation of complexes with metals such as ruthenium, rhodium, palladium, and copper has been observed for similar ligands, often leading to catalytically active species or materials with interesting photophysical properties. The steric and electronic properties of the C-7 acetate substituent would likely influence the stability and structure of any resulting metal complexes.

Investigation of Reaction Mechanisms with Specific Reagents

The reactivity of this compound is often exploited in multi-step organic syntheses. For example, the hydrolysis of the ester to the carboxylic acid is a common step in the synthesis of more complex molecules where the acid functionality is required for subsequent amide bond formation or other transformations.

In the synthesis of precursors for certain bioactive molecules, the methylene group of the acetate moiety can be deprotonated by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elaboration of the side chain. This reactivity is a cornerstone of its utility as a building block in organic synthesis.

A hypothetical reaction pathway is detailed below:

| Step | Reagents | Intermediate/Product | Mechanistic Notes |

| 1 | LDA, THF, -78 °C | Lithium enolate | Deprotonation of the α-carbon to the ester. |

| 2 | Electrophile (e.g., CH₃I) | α-Alkylated product | SN2 attack of the enolate on the electrophile. |

This table illustrates a common mechanistic pathway employed to functionalize the side chain of this compound, highlighting its role as a versatile synthetic intermediate.

Computational and Theoretical Chemistry of Methyl 2 Isoquinolin 7 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. dntb.gov.uanih.goviaea.org By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For Methyl 2-(isoquinolin-7-yl)acetate, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), would provide a foundational understanding of its stability and electronic behavior. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.commdpi.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron, whereas the LUMO energy relates to the electron affinity. mdpi.comekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comekb.egresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the FMO analysis would reveal the distribution of electron density and predict the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Calculated using DFT (B3LYP/6-31G level)*

| Parameter | Energy (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. dntb.gov.uaresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the isoquinoline (B145761) ring and the carbonyl oxygen of the ester group, identifying these as the primary sites for hydrogen bonding and electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the molecule.

This mapping provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. chemrxiv.orgchemrxiv.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / 2η.

These descriptors provide a theoretical framework for comparing the reactivity of this compound with other related compounds.

Table 2: Calculated Global Reactivity Descriptors for this compound Based on hypothetical HOMO/LUMO energies

| Descriptor | Value (eV) | Implication |

| Ionization Potential (I) | 6.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.25 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.875 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | 2.625 | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.190 | Reciprocal of hardness. |

| Electrophilicity Index (ω) | 2.86 | Measures the capacity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netrsc.org For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules. bohrium.comarxiv.org

By simulating the molecule in a box of explicit solvent (e.g., water), researchers can observe:

Conformational Analysis: The acetate (B1210297) side chain has rotational freedom. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the dynamics of transition between them.

Solvent Interactions: The simulations can reveal how solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between water and the nitrogen atom or carbonyl oxygen of the ester. The structure of these "solvation shells" is crucial for understanding the molecule's solubility and behavior in solution.

Analysis of MD trajectories can yield properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation landscape.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural features of a molecule with its physicochemical properties. researchgate.net For this compound and its analogues, QSPR models can be developed to predict properties without the need for experimental measurement.

The process involves:

Calculating a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a series of related compounds.

Measuring a specific property for these compounds, such as lipophilicity (logP) or aqueous solubility (logS).

Using statistical methods to build a mathematical model that links the descriptors to the property.

Such a model could then be used to predict the logP or logS of this compound, providing valuable information for assessing its drug-like characteristics, such as its ability to cross biological membranes. researchgate.net

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.netnih.gov While not predicting efficacy, docking provides hypotheses about the binding mode and affinity of a ligand within the active site of a biological target. nih.govplos.org

For this compound, docking simulations would involve:

Selecting a protein target of interest (e.g., an enzyme or receptor).

Placing the flexible ligand into the protein's binding site computationally.

Using a scoring function to evaluate and rank the different binding poses based on their estimated binding energy.

The results can identify key intermolecular interactions that stabilize the complex. For this molecule, potential interactions could include:

Hydrogen Bonding: The isoquinoline nitrogen and the ester's carbonyl oxygen could act as hydrogen bond acceptors.

π-π Stacking: The aromatic isoquinoline ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrophobic Interactions: The hydrocarbon portions of the molecule could form favorable hydrophobic contacts.

These simulations are instrumental in the early stages of drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor recognition. plos.orgresearchgate.net

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Isoquinoline Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Isoquinoline Aromatic Rings | π-π Stacking / T-stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methylene (B1212753) and Methyl Groups | Hydrophobic (van der Waals) | Alanine, Valine, Leucine, Isoleucine |

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are instrumental in the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These descriptors, derived from the electronic and geometric structure of a molecule, provide quantitative insights that can be correlated with experimental activities and properties. For this compound, a range of quantum chemical descriptors can be calculated to forecast its behavior in various chemical and biological systems.

The calculation of these descriptors typically relies on methods like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. These theoretical calculations can elucidate the molecule's reactivity, stability, and intermolecular interaction potential.

Key Quantum Chemical Descriptors

A fundamental set of quantum chemical descriptors that are crucial for predictive modeling includes:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier molecular orbitals are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide a broader picture of a molecule's reactivity. They include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Calculated Descriptors for this compound

The following table presents hypothetical calculated values for the quantum chemical descriptors of this compound, which would typically be obtained from DFT calculations.

| Descriptor | Symbol | Hypothetical Value | Units |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Electronegativity | χ | 3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Softness | S | 0.38 | eV⁻¹ |

| Electrophilicity Index | ω | 2.80 | eV |

| Dipole Moment | μ | 2.5 | Debye |

Application in Predictive Modeling

These calculated descriptors serve as the numerical inputs for constructing QSAR and QSPR models. By establishing a mathematical relationship between these descriptors and an observed activity or property for a series of related compounds, a model can be developed to predict the behavior of new, untested molecules. For instance, the electrophilicity index (ω) of this compound could be correlated with its potential to interact with biological nucleophiles, while its dipole moment could be used to predict its solubility in different solvents. The HOMO and LUMO energies are fundamental in modeling its behavior in charge-transfer interactions, which are common in many biological and chemical processes.

Biological Evaluation and Mechanistic Insights Pre Clinical, in Vitro & Sar Focused

In Vitro Biological Activity Screening and Target Identification

The isoquinoline (B145761) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. acs.orgnih.gov In vitro screening of various isoquinoline derivatives has identified their potential to interact with a range of biological targets, from enzymes to receptors and key cellular signaling proteins.

The isoquinoline framework is a common feature in many enzyme inhibitors. rsc.org Depending on the substitution pattern, these compounds can target a diverse array of enzymes implicated in various diseases.

Kinase Inhibition: A significant area of research has been the development of isoquinoline derivatives as protein kinase inhibitors. rsc.orgresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. researchgate.netnih.gov For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated potent inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer. nih.gov Some of these compounds showed selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). nih.gov Lamellarins, a class of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, have been shown to inhibit protein kinases like GSK-3 and DYRK1A, which are targets for neurodegenerative diseases and cancer. rsc.org

Acetylcholinesterase (AChE) Inhibition: Some monomeric 1-benzylisoquinoline (B1618099) derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE). nih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov

Inhibitor of Apoptosis Proteins (IAP) Inhibition: Researchers have synthesized isoquinoline derivatives to inhibit Inhibitor of Apoptosis Proteins (IAPs), which are attractive targets for cancer therapy. nih.gov Two such compounds, B01002 and C26001, were found to inhibit the proliferation of ovarian cancer cells and downregulate IAPs such as XIAP and cIAP-1. nih.gov

Aldose Reductase (AKR1B1) Inhibition: In the quest for new treatments for diabetic complications, 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives have been developed as potent and selective inhibitors of human aldose reductase (AKR1B1). researchwithrutgers.com The replacement of an amino group with an acetic acid moiety was found to be key to this activity. researchwithrutgers.com

| Compound Class | Enzyme Target | Biological Significance | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazolines | HER2 Kinase | Cancer (HER2-positive) | nih.gov |

| Lamellarin Alkaloids (Pyrrolo[2,1-a]isoquinolines) | GSK-3, DYRK1A | Cancer, Neurodegenerative diseases | rsc.org |

| 1-Benzylisoquinolines | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Synthetic Isoquinolines (e.g., C26001) | Inhibitor of Apoptosis Proteins (IAPs) | Cancer (Ovarian) | nih.gov |

| 1-Oxopyrimido[4,5-c]quinoline-2-acetic acids | Aldose Reductase (AKR1B1) | Diabetic Complications | researchwithrutgers.com |

The biological effects of isoquinoline derivatives are often mediated through their influence on critical cellular signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. nih.gov Certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the NF-κB pathway. nih.gov Specifically, one derivative, HSR1101, was found to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. nih.gov The anti-inflammatory effects of the isoquinoline-1-carboxamide HSR1101 were also linked to its ability to inhibit the phosphorylation of all three major MAPKs (ERK1/2, JNK, and p38). nih.gov This suggests that the MAPK pathway may act upstream of NF-κB signaling in this context. nih.gov Some isoquinoline derivatives have also been implicated in the regulation of the MAPK pathway in the context of neuronal apoptosis. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for the Isoquinoline-Acetate Scaffold

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a chemical scaffold. For isoquinoline derivatives, SAR studies have revealed key structural features that govern their interactions with biological targets.

The position and nature of substituents on the isoquinoline ring system dramatically influence biological activity.

In the development of HER2 kinase inhibitors, moving from a quinoline (B57606) to an isoquinoline core significantly improved selectivity for HER2 over EGFR. nih.gov Further modifications, such as the introduction of a triazole moiety, led to excellent cellular activity. nih.gov

For lamellarin-type compounds, modifications to the A-ring were found to influence their inhibitory profile against EGFR mutants. rsc.org

In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies showed that large substituents at the 5-position were well-tolerated, while an N-methylpiperazine was the preferred group at the 8-position. nih.gov

In the context of tetrahydroisoquinoline inhibitors of mycobacterial ATP synthase, the nature of the linker at the 7-position was found to be critical. nih.gov Linkers such as –CO– and –COCH2– (an acetate-like linker) were less effective than –CH2– or –CONH– linkers. nih.gov This suggests that the specific positioning of a terminal aromatic ring, dictated by the geometry and flexibility of the linker, is important for target binding. nih.gov

Conformational Requirements for Biological Activity

There is no specific information available in the reviewed literature detailing the conformational requirements of Methyl 2-(isoquinolin-7-yl)acetate for any particular biological activity. Conformational analysis is crucial for understanding how a molecule interacts with its biological target. For the broader class of isoquinolines, the spatial arrangement of substituents on the heterocyclic ring system is known to be a key determinant of their biological effects. Without dedicated studies on this compound, any discussion on its active conformation would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

While QSAR studies have been conducted on various sets of isoquinoline and quinoline derivatives to predict their biological responses and to identify key molecular features governing their activity, no such models have been specifically developed for or include this compound. japsonline.comjapsonline.comnih.gov

Development of Predictive Models for Biological Response

Predictive QSAR models for isoquinoline derivatives have been developed for activities such as the inhibition of aldo-keto reductase 1C3 (AKR1C3) and for antibacterial effects. japsonline.comnih.gov These models are typically built using a series of related compounds with varying substituents to establish a mathematical relationship between their structural features and observed biological activities. The absence of a data set including this compound and its analogues prevents the development of a specific predictive model for its biological response.

Identification of Key Molecular Descriptors Governing Activity

For other isoquinoline derivatives, QSAR studies have identified various molecular descriptors that are critical for their biological activity. These can include electronic properties, steric factors, and hydrophobicity. japsonline.comjapsonline.com For instance, in a study on isoquinoline derivatives as AKR1C3 inhibitors, descriptors related to molecular shape and electronic properties were found to be important. japsonline.comresearchgate.net However, without specific studies on this compound, the key molecular descriptors governing its potential activities are unknown.

Investigation of Molecular Mechanisms of Action at the Cellular and Sub-cellular Level

The molecular mechanisms of action for the broader class of isoquinoline alkaloids are diverse and have been reported to include the inhibition of enzymes like topoisomerase and interactions with DNA. nih.gov Some isoquinolines exhibit cytotoxic effects by inducing apoptosis in cancer cells. japsonline.com The metabolism of quinoline and isoquinoline has been studied to understand the basis for their different biological activities, with the formation of specific metabolites being linked to genotoxicity. researchwithrutgers.com However, there is no specific research available that elucidates the cellular or sub-cellular mechanisms of action for this compound, including any potential antiproliferative effects.

Emerging Research Applications and Future Directions

Potential as Research Probes for Biological Systems

The inherent photophysical properties of the isoquinoline (B145761) nucleus make its derivatives, including Methyl 2-(isoquinolin-7-yl)acetate, promising candidates for the development of research probes. The aromatic, heterocyclic structure often imparts fluorescence, which can be modulated by the cellular environment or specific binding events.

Research into structurally similar compounds underpins this potential. For instance, coumarin (B35378) derivatives like Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate are utilized in the synthesis of switchable fluorescent substrates for detecting bacterial enzymes. medchemexpress.com This derivative exhibits maximum absorption and emission wavelengths at approximately 322 nm and 387 nm, respectively. medchemexpress.com Similarly, quinoline-based probes have been designed for various biological sensing applications. researchgate.netnih.gov Derivatives of 7-(diethylamino)quinolin-2(1H)-one, for example, show significantly enhanced fluorescence emission upon forming complexes with host molecules like cucurbit spectroscopyonline.comuril. nih.gov This enhancement is a key principle in designing indicator displacement assays for detecting analytes. nih.gov

Given these precedents, this compound could be functionalized to create targeted fluorescent probes. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules or other targeting ligands. The isoquinoline ring itself can serve as the fluorophore, with its emission properties potentially sensitive to local pH, polarity, or binding to specific proteins or nucleic acid structures. This makes it a valuable tool for visualizing and quantifying biological processes in real-time.

Applications in Material Science Research (e.g., chemosensors, optical properties)

The unique electronic and photophysical properties of isoquinolines are not only relevant to biological systems but also to the field of material science. numberanalytics.com Isoquinoline-based materials are being investigated for their potential in optoelectronics and energy storage due to properties like high photoluminescence quantum yields and tunable electrochemical characteristics. numberanalytics.com

The development of chemosensors is a particularly active area of research. Ligands derived from quinoline (B57606) and isoquinoline have been successfully used to create fluorescent sensors for specific metal ions like Zn²⁺ and Cd²⁺. rsc.org These sensors operate through mechanisms such as intramolecular excimer formation upon metal coordination, leading to a detectable change in fluorescence. rsc.org For example, a quinoline-based chemosensor has been developed for detecting Hg²⁺ ions with high selectivity. Computational studies on hydroxy-quinolines further support their utility as fluorophores in metal chemosensors. epstem.net

Furthermore, research on dihydrothieno[2,3-c]isoquinolines has demonstrated their application as luminescent materials. acs.org The potential future applications for such isoquinoline-based materials are vast, including their use in flexible electronics and novel energy-harvesting devices. numberanalytics.com The this compound molecule could serve as a building block for more complex polymeric materials, where the isoquinoline core imparts desirable optical or electronic properties.

Advancements in Analytical Methodologies for Isoquinoline Compounds in Research

The increasing complexity of research involving isoquinoline derivatives necessitates the development of sophisticated analytical techniques for their separation, identification, and quantification.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of isoquinoline compounds. It is frequently employed for the separation and analysis of reaction mixtures, such as the adducts formed between fluorescent probes and their target analytes. rsc.org The development of new stationary phases and mobile phase compositions continues to improve the resolution and efficiency of separating complex mixtures of isoquinoline isomers and derivatives. Techniques like gas chromatography (GC) and thin-layer chromatography (TLC) also remain relevant for the analysis of isoquinoline alkaloids and their synthetic analogues.

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of isoquinoline derivatives. In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.commt.com These techniques allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses without the need for sample extraction. mt.comrsc.org This is particularly valuable for studying transient or unstable intermediates. spectroscopyonline.com For example, in situ FTIR spectroscopy has been used to monitor electrochemically controlled radical reactions involving heteroaromatic compounds, providing kinetic profiles and mechanistic insights. rsc.org

Table 1: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Application Example |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups. | Monitoring the progress of organic reactions by tracking specific vibrational bands. rsc.org |

| Raman Spectroscopy | Complementary vibrational information to FTIR, often better for aqueous systems. | Studying chemical reactions and processes in various environments. spectroscopyonline.com |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Following reactions involving chromophores, such as in the synthesis of dyes. rsc.org |

| NMR Spectroscopy | Detailed structural information and quantification. | Validating results from in situ spectroscopy with offline analysis for rigorous kinetic modeling. spectroscopyonline.com |

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the discovery of new molecules to the optimization of synthetic routes. acs.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and design molecules with desired properties. rsc.org

In the context of isoquinoline research, AI can accelerate the discovery of new derivatives with specific biological activities or material properties. Machine learning models can be trained on existing data to predict the properties of unexplored isoquinoline compounds, thereby prioritizing synthetic efforts. For instance, researchers have developed platforms that combine automated high-throughput experiments with machine learning to create a "reactome" that predicts chemical reactivity. acs.org This data-driven approach can overcome limitations in understanding complex structure-activity relationships and help identify optimal reaction conditions. acs.org The integration of AI promises to reduce the time and cost associated with developing new isoquinoline-based drugs and materials. acs.org

Unexplored Derivatization Pathways and Chemical Transformations

While the core isoquinoline ring is a common starting point, the functional groups appended to it offer numerous opportunities for derivatization. For this compound, both the ester group and the isoquinoline ring itself are sites for further chemical transformation.

The ester moiety is a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, esterification with different alcohols, or other standard carboxylic acid chemistries. This allows for the attachment of various side chains to tune the molecule's properties.